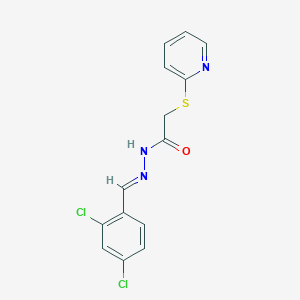

5-(2-fluorobenzylidene)-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Fluorobenzylidene)-2,4-imidazolidinedione is a chemical compound belonging to the class of imidazolidinediones. These compounds are known for their varied biological activities and have been studied for their structural and chemical properties.

Synthesis Analysis

The synthesis of imidazolidinediones often involves the catalytic hydrogenation of corresponding benzylidene compounds. The synthesized compounds undergo rigorous analysis, including spectral identification through IR, 1H NMR, and EI mass spectral analysis to confirm their structures (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

The molecular structure of imidazolidinediones is characterized by coplanarity or specific dihedral angles between the imidazolidinedione and benzylidene rings. This structure is confirmed using X-ray crystallography, revealing intricate details such as hydrogen bonding patterns and crystal packing (Simone et al., 1995).

Chemical Reactions and Properties

Imidazolidinediones react under various conditions to form different derivatives with potential biological activities. They undergo reactions such as aldolisation-crotonisation with aromatic aldehydes to form structurally diverse compounds. These reactions contribute to the broad spectrum of their chemical properties and applications (Costa et al., 1995).

Physical Properties Analysis

The physical properties of 5-(2-fluorobenzylidene)-2,4-imidazolidinediones include their crystalline structure, melting points, and solubility. These properties are often determined using techniques like X-ray crystallography, which provides insights into the compound's crystal packing and intermolecular interactions (Banu et al., 2013).

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Derivatives of 5-(2-fluorobenzylidene)-2,4-imidazolidinedione have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds related to imidazolidinedione demonstrated significant anti-inflammatory activity against carrageenan-induced rat paw edema and inhibited writhing in albino mice, indicating their potential in developing new anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).

Antidepressant Activity

Research on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound derived from 5-(2-fluorobenzylidene)-2,4-imidazolidinedione, has shown potential antidepressant activity. This suggests that derivatives of 5-(2-fluorobenzylidene)-2,4-imidazolidinedione could be explored further for their antidepressant effects, offering a new avenue for therapeutic intervention in mood disorders (Wessels, Schwan, & Pong, 1980).

Stability and Structure Analysis

Studies on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons have contributed to understanding the influence of electron delocalization. This research provides insights into the design and synthesis of N-heterocyclic carbenes for various applications, including catalysis and material science (Hobbs et al., 2010).

Anticancer Properties

The anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, a related compound, have been investigated, revealing its potential to induce apoptotic pathways in cancer cell lines. This highlights the possibility of utilizing 5-(2-fluorobenzylidene)-2,4-imidazolidinedione derivatives as a basis for developing new anticancer agents (Szychowski et al., 2019).

Safety and Hazards

properties

IUPAC Name |

(5E)-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXSDLABCZVLRU-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)